molecular formula C9H7NO3 B2450433 6-amino-4-hydroxy-2H-chromen-2-one CAS No. 41896-01-9

6-amino-4-hydroxy-2H-chromen-2-one

Cat. No.: B2450433
CAS No.: 41896-01-9
M. Wt: 177.159
InChI Key: DCCSZWSQRFLEIA-UHFFFAOYSA-N
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Description

6-amino-4-hydroxy-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . Coumarins are widely found in nature and have been used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-hydroxy-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with an amine source under specific conditions. One common method involves the use of anhydrous potassium carbonate in dry acetone at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group replaces a leaving group on the coumarin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-amino-4-oxo-2H-chromen-2-one, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

6-amino-4-hydroxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

6-amino-4-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCSZWSQRFLEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41896-01-9
Record name 6-amino-4-hydroxy-2H-chromen-2-one
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